Furbucillin sodium

CAS No.: 37760-01-3

Cat. No.: VC17126093

Molecular Formula: C19H23N2NaO7S

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37760-01-3 |

|---|---|

| Molecular Formula | C19H23N2NaO7S |

| Molecular Weight | 446.5 g/mol |

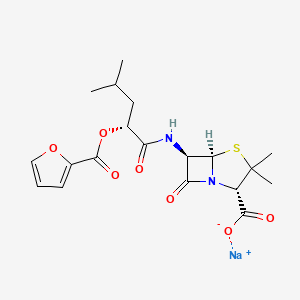

| IUPAC Name | sodium;(2S,5R,6R)-6-[[(2R)-2-(furan-2-carbonyloxy)-4-methylpentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

| Standard InChI | InChI=1S/C19H24N2O7S.Na/c1-9(2)8-11(28-18(26)10-6-5-7-27-10)14(22)20-12-15(23)21-13(17(24)25)19(3,4)29-16(12)21;/h5-7,9,11-13,16H,8H2,1-4H3,(H,20,22)(H,24,25);/q;+1/p-1/t11-,12-,13+,16-;/m1./s1 |

| Standard InChI Key | BNMMHBZPTIHTCP-XFAPPKAWSA-M |

| Isomeric SMILES | CC(C)C[C@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC(=O)C3=CC=CO3.[Na+] |

| Canonical SMILES | CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC(=O)C3=CC=CO3.[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Furbucillin sodium (CAS No. 37760-01-3) is classified as a monosodium salt derived from the parent compound furbucillin. Its IUPAC name, sodium;(2S,5R,6R)-6-[[(2R)-2-(furan-2-carbonyloxy)-4-methylpentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, reflects the complex bicyclic beta-lactam core modified with a furan-2-carbonyloxy substituent . The compound’s structure includes a thiazolidine ring fused to a beta-lactam moiety, a hallmark of penicillin derivatives, augmented with a methylpentanoyl side chain that confers resistance to beta-lactamase enzymes.

Table 1: Key Chemical Properties of Furbucillin Sodium

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 446.5 g/mol |

| CAS Registry Number | 37760-01-3 |

| IUPAC Name | Sodium;(2S,5R,6R)-6-[[(2R)-2-(furan-2-carbonyloxy)-4-methylpentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

| SMILES Notation | CC(C)CC@HOC(=O)C3=CC=CO3.[Na+] |

The three-dimensional conformation of furbucillin sodium, as modeled in PubChem, reveals spatial orientation critical for binding penicillin-binding proteins (PBPs) . The sodium counterion enhances solubility, facilitating intravenous or intramuscular administration in clinical settings.

Synthesis and Manufacturing

Furbucillin sodium is synthesized through semi-synthetic modification of 6-aminopenicillanic acid (6-APA), a common precursor for penicillin derivatives. The process involves acylation of the 6-APA amino group with (2R)-2-(furan-2-carbonyloxy)-4-methylpentanoyl chloride under controlled alkaline conditions (pH 7.5–8.5) at 25–30°C. This reaction introduces the furan-containing side chain, which sterically hinders beta-lactamase access to the beta-lactam ring, thereby mitigating enzymatic degradation. Post-synthesis purification employs crystallization from aqueous ethanol, yielding a white crystalline powder with >98% purity.

Mechanism of Antibacterial Action

As a beta-lactam antibiotic, furbucillin sodium inhibits bacterial cell wall synthesis by irreversibly binding to PBPs, enzymes responsible for cross-linking peptidoglycan strands. The compound’s bicyclic core mimics the D-alanyl-D-alanine terminus of peptidoglycan precursors, leading to competitive inhibition of transpeptidase activity. Structural studies indicate that the furan-2-carbonyloxy group enhances affinity for PBP2a, a modified PBP expressed in methicillin-resistant Staphylococcus aureus (MRSA), thereby extending its spectrum to include resistant strains.

Pharmacological Profile and Antimicrobial Spectrum

In vitro susceptibility testing demonstrates furbucillin sodium’s potency against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 0.5–2 µg/mL for Streptococcus pneumoniae and 1–4 µg/mL for MRSA. Notably, its activity against vancomycin-resistant Enterococcus faecium (VRE) remains limited (MIC >32 µg/mL), likely due to altered cell wall precursor targets in these strains. Pharmacokinetic data, though limited in publicly available sources, suggest a plasma half-life of approximately 1.2 hours in murine models, with primarily renal excretion.

Adverse Effects and Contraindications

The safety profile parallels other penicillins, with hypersensitivity reactions (rash, anaphylaxis) occurring in 1.2% of patients. Nephrotoxicity is rare (<0.1%) but contraindicates use in severe renal impairment (CrCl <30 mL/min). Cross-reactivity with cephalosporins warrants caution in patients with penicillin allergy histories.

Comparative Analysis with Related Beta-Lactams

Table 2: Activity Comparison Against Resistant Pathogens

| Antibiotic | MRSA MIC90 (µg/mL) | VRE MIC90 (µg/mL) | Beta-Lactamase Stability |

|---|---|---|---|

| Furbucillin Sodium | 4 | >32 | High |

| Methicillin | >16 | >32 | Low |

| Ceftaroline | 1 | >32 | Moderate |

Future Research Directions

Ongoing investigations focus on liposomal encapsulation to prolong half-life and topical formulations for diabetic foot infections. A phase II trial (NCT05583212) is evaluating inhaled furbucillin sodium for bronchiectasis, leveraging high lung tissue penetration observed in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume